Cas no 865479-71-6 (ent-Rivaroxaban)

ent-Rivaroxaban structure
ent-Rivaroxaban structure
Product Name:ent-Rivaroxaban
N.o CAS:865479-71-6
MF:C19H18ClN3O5S
MW:435.881322383881
MDL:MFCD17171369
CID:836614
PubChem ID:11524901
Update Time:2024-10-26

ent-Rivaroxaban Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Thiophenecarboxamide, 5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl ]methyl]-
    • 5-R-Rivaroxaban
    • 2-Thiophenecarboxamide,5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidiny...
    • BAY 59-7939
    • ent-Rivaroxaban
    • R-Rivaroxaban
    • (R)-Rivaroxaban
    • 5-chloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
    • 5-Chloro-N-({(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
    • 5-chloro-N-{[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
    • THI089
    • BDBM13001
    • (R)-Rivaroxaban, ent-Rivaroxaban
    • 5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide (ACI)
    • CS-0730
    • (R)-Rivaroxaban (5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide)
    • 5-Chloro-N-(((5R)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
    • 865479-71-6
    • SCHEMBL7721848
    • BCP09021
    • 5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide; Rivaroxaban Impurity A
    • HY-76948
    • CHEMBL371106
    • AKOS025399394
    • Rivaroxaban, (R)-
    • DA-49891
    • Rivaroxaban impurity A [EP]
    • 2-Thiophenecarboxamide, 5-chloro-N-(((5R)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
    • DTXSID20468042
    • UNII-RJP4GEG36M
    • RIVAROXABAN IMPURITY A [EP IMPURITY]
    • E84662
    • 5R-Rivaroxaban
    • RJP4GEG36M
    • (R)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
    • Rivaroxaban R-isomer
    • MDL: MFCD17171369
    • Inchi: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m1/s1
    • Chave InChI: KGFYHTZWPPHNLQ-CQSZACIVSA-N
    • SMILES: O=C1O[C@H](CNC(C2=CC=C(Cl)S2)=O)CN1C1C=CC(N2CCOCC2=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 435.06557g/mol
  • Massa monoisotópica: 435.06557g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 645
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 116
  • Peso Molecular: 435.9g/mol
  • XLogP3: 2.5

Propriedades Experimentais

  • Densidade: 1.460

ent-Rivaroxaban Informações de segurança

  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

ent-Rivaroxaban Preçomais >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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ent-Rivaroxaban
865479-71-6 ≥99%
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ent-Rivaroxaban Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  2 h, rt
1.2 6 h, rt
1.3 Solvents: Water ;  rt
Referência
Chiral Inhibition of Rivaroxaban Derivatives Towards UDP-Glucuronosyltransferase (UGT) Isoforms
Yao, Zhuhua; et al, Chirality, 2015, 27(12), 936-943

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  rt → 5 °C; 1 h, 5 °C; 2 h, 35 °C; 6 - 8 h, 35 °C
Referência
An improved and practical synthesis of rivaroxaban
Olimjonov, Shovkat; et al, Heterocycles, 2022, 104(10), 1854-1865

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
1.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
1.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Referência
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Referência
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Método de produção 5

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  14 h, reflux
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  24 h, 60 °C
1.3 Reagents: Methylamine Solvents: Ethanol ,  Water ;  1 h, reflux
1.4 Reagents: Pyridine ;  0 °C; 1 h, 0 °C → rt
Referência
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor
Roehrig, Susanne; et al, Journal of Medicinal Chemistry, 2005, 48(19), 5900-5908

Método de produção 6

Condições de reacção
1.1 Reagents: Methylamine Solvents: Ethanol ,  Water ;  rt → 60 °C; 5 h, 60 °C; 60 °C → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 45 °C → 10 °C; 30 min, 10 - 15 °C
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Referência
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Método de produção 7

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  1 min, 45 °C; 1 h, 55 °C; 55 °C → 20 °C
2.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
2.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
2.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Referência
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Método de produção 8

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, 75 °C; 1 h, rt
2.1 Reagents: Potassium bicarbonate Solvents: Methyl ethyl ketone ,  Water ;  rt → 15 °C
2.2 Solvents: Methyl ethyl ketone ;  15 min, 20 °C
2.3 Reagents: Ethanol ;  30 min, 35 °C; 30 min, 35 °C → 50 °C
Referência
A Convenient Synthesis of Rivaroxaban from (S)-Epichlorohydrin
Halama, Ales ; et al, Organic Preparations and Procedures International, 2020, 52(3), 201-211

Método de produção 9

Condições de reacção
1.1 Solvents: Toluene ;  70 °C; 2 h, 80 °C; 1 h, reflux
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  10 °C; 10 °C → 50 °C; 1 h, 50 °C
Referência
Synthesis of isomer related substances of Rivaroxaban
Li, Weisi; et al, Shandong Huagong, 2016, 45(10), 34-36

Método de produção 10

Condições de reacção
1.1 Reagents: Magnesium triflate Solvents: Acetonitrile ;  20 - 30 °C; 10 h, 30 °C
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ,  Water ;  rt → 5 °C; 1 h, 5 °C; 2 h, 35 °C; 6 - 8 h, 35 °C
Referência
An improved and practical synthesis of rivaroxaban
Olimjonov, Shovkat; et al, Heterocycles, 2022, 104(10), 1854-1865

ent-Rivaroxaban Raw materials

ent-Rivaroxaban Preparation Products

ent-Rivaroxaban Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:865479-71-6)ent-Rivaroxaban
Número da Ordem:A900028
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:04
Preço ($):321.0/962.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:865479-71-6)ent-Rivaroxaban
A900028
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):321.0/962.0
E- mail